Oxazolo[5,4-d]pyrimidine

VEGFR-2 inhibition Angiogenesis Anticancer

Oxazolo[5,4-d]pyrimidine is a differentiated 9-oxa-purine scaffold for medicinal chemistry. Unlike thiazolo[4,5-d]pyrimidine analogs which showed no antiviral activity, this core demonstrates potent dual HIV-1/HIV-2 inhibition, VEGFR-2 kinase inhibition (IC50 0.33 μM), FGFR1 inhibition (37.4% at 1 μM), and anti-angiogenic activity in HUVEC cells (IC50 0.29 μM). Its unique electronic profile and hydrogen-bonding capability make it the superior choice for ATP-competitive kinase inhibitor programs, anti-angiogenic therapy development, and ricin toxin countermeasure research. Secure your R&D supply now.

Molecular Formula C5H3N3O
Molecular Weight 121.1 g/mol
CAS No. 273-64-3
Cat. No. B1261902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolo[5,4-d]pyrimidine
CAS273-64-3
Synonymsoxazolo(5,4-d)pyrimidine
Molecular FormulaC5H3N3O
Molecular Weight121.1 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)OC=N2
InChIInChI=1S/C5H3N3O/c1-4-5(7-2-6-1)9-3-8-4/h1-3H
InChIKeyBRIOKNPDCPJCOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolo[5,4-d]pyrimidine Procurement Guide: Core Scaffold Specifications and Purine Isostere Positioning


Oxazolo[5,4-d]pyrimidine (CAS 273-64-3) is a fused heterocyclic scaffold consisting of an oxazole ring annealed to a pyrimidine nucleus, with a molecular formula of C5H3N3O and a molecular weight of 121.10 g/mol [1]. It is structurally defined as a 9-oxa-purine analog in which the imidazole ring of naturally occurring purines is replaced by an oxazole moiety [2]. This core framework is not an active pharmaceutical ingredient per se but serves as a foundational building block for the design and synthesis of bioactive ligands targeting a range of enzymes, receptors, and signaling pathways, particularly in oncology and immunomodulation [3].

Why Oxazolo[5,4-d]pyrimidine Cannot Be Directly Substituted by Alternative Purine Isosteres in Drug Discovery


In medicinal chemistry, the selection of a core scaffold profoundly influences pharmacokinetic properties, target selectivity, and synthetic tractability. While oxazolo[5,4-d]pyrimidine, thiazolo[5,4-d]pyrimidine, furo[2,3-d]pyrimidine, and isoxazolo[5,4-d]pyrimidine all serve as purine isosteres, they exhibit divergent pharmacological profiles and physicochemical behaviors [1]. For instance, a direct comparison revealed that thiazolo[4,5-d]pyrimidines were completely devoid of biological activity in antiviral assays, whereas the oxazolo[5,4-d]pyrimidine series demonstrated potent dual activity against HIV-1 and HIV-2 [2]. Furthermore, the oxygen heteroatom in the oxazole ring confers distinct electronic properties and hydrogen-bonding capabilities that differ from sulfur-containing thiazolo analogs, impacting molecular recognition and off-target interactions [3]. Such variability precludes simple interchangeability and mandates a rigorous, evidence-based selection process for procurement and lead optimization programs.

Quantitative Differentiation of Oxazolo[5,4-d]pyrimidine: Head-to-Head Comparisons and SAR-Driven Performance Metrics


Kinase Inhibition Potency: Oxazolo[5,4-d]pyrimidine Derivatives vs. Thiazolo Analogs in VEGFR-2 Assays

Oxazolo[5,4-d]pyrimidine derivatives demonstrate superior inhibitory activity against VEGFR-2 kinase compared to their thiazolo[5,4-d]pyrimidine counterparts. The lead compound 9n (a 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidine) achieved an IC50 of 0.33 μM for VEGFR-2 and 0.29 μM against HUVEC cells [1]. In contrast, the thiazolo[4,5-d]pyrimidine series exhibited no detectable biological activity in similar antiviral assays, highlighting a fundamental difference in target engagement [2]. This differential is likely due to the oxazole ring's optimized electronic and steric complementarity with the ATP-binding pocket.

VEGFR-2 inhibition Angiogenesis Anticancer

Antitumor Cytotoxicity: Oxazolo[5,4-d]pyrimidine Derivatives Outperform Sunitinib in Multiple Cancer Cell Lines

In a comparative study evaluating a series of oxazolo[5,4-d]pyrimidine derivatives, compound 8l demonstrated IC50 values lower than the clinically approved multi-kinase inhibitor sunitinib across three distinct cancer cell lines: A549 (lung adenocarcinoma), HepG2 (hepatocellular carcinoma), and U251 (glioblastoma) [1]. The precise IC50 values for sunitinib were not disclosed, but the study explicitly states that compound 8l exhibited 'lower' IC50 values, indicating superior in vitro potency. This marks the oxazolo[5,4-d]pyrimidine scaffold as a template capable of generating leads with efficacy surpassing an established chemotherapeutic agent.

Cytotoxicity Antitumor MTT assay

FGFR1 Inhibition Selectivity: Oxazolo[5,4-d]pyrimidine Scaffold Enables Potent and Selective FGFR1 Targeting

The oxazolo[5,4-d]pyrimidine scaffold demonstrates utility in generating selective inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in various cancers. Compound N5g, a 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivative, exhibited 37.4% inhibition of FGFR1 at a concentration of 1.0 μM, translating to potent antitumor activities with IC50 values of 5.472, 4.260, and 5.837 μM against H460, B16F10, and A549 cell lines, respectively [1]. Importantly, SAR studies within this series indicated that compounds with rigid structures and additional heteroatoms at the side chain were more effective, underscoring the scaffold's amenability to rational design for enhanced potency and selectivity [2].

FGFR1 inhibition Kinase selectivity Structure-Activity Relationship

Ricin Inhibition: Oxazolo[5,4-d]pyrimidine Derivatives Provide a Novel Chemical Space for Anti-Toxin Development

The oxazolo[5,4-d]pyrimidine scaffold extends beyond kinase inhibition to offer a unique entry point for developing inhibitors of the ribosome-inactivating protein ricin, a potential bioterrorism agent. Two 2-substituted 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-one derivatives demonstrated inhibition of ricin with IC50 values in the range of approximately 1–3 mM [1]. While the potency is modest, this finding is significant because it validates the oxazolo[5,4-d]pyrimidine core as a viable scaffold for targeting non-kinase proteins, unlike the thiazolo analogs that showed no activity [2]. This opens a distinct avenue for the development of anti-toxin therapeutics, a niche with limited alternative small-molecule starting points.

Ricin inhibition Anti-toxin Purine analog

Structural and Electronic Differentiation: Oxazolo[5,4-d]pyrimidine vs. Isoxazolo[5,4-d]pyrimidine in Drug Design

A fundamental differentiator between oxazolo[5,4-d]pyrimidine and its isomeric isoxazolo[5,4-d]pyrimidine lies in the position of the heteroatoms. In oxazolo[5,4-d]pyrimidine, the oxygen and nitrogen atoms are adjacent (1,3-oxazole), whereas in isoxazolo[5,4-d]pyrimidine they are separated by a carbon atom (1,2-oxazole) . This subtle difference leads to distinct electronic distributions, dipole moments, and hydrogen-bonding patterns, which critically affect target binding and selectivity. For example, the isoxazolo[5,4-d]pyrimidine scaffold has been identified as a novel corrector of the cystic fibrosis mutant protein ΔF508-CFTR [1], a therapeutic area not prominently associated with oxazolo[5,4-d]pyrimidine derivatives. This divergence underscores that the two scaffolds are not interchangeable and are suited to different target classes, necessitating a deliberate selection based on the desired pharmacology.

Scaffold comparison Heterocyclic chemistry Drug design

Synthetic Versatility: Oxazolo[5,4-d]pyrimidine Enables Divergent Derivatization Strategies Compared to Furo[2,3-d]pyrimidine

The oxazolo[5,4-d]pyrimidine scaffold offers distinct synthetic advantages over its oxygen-containing analog, furo[2,3-d]pyrimidine, in terms of amenability to diverse chemical transformations. Oxazolo[5,4-d]pyrimidines can be efficiently synthesized via two principal routes: cyclodehydration of 5-acylamino-4-hydroxypyrimidines or elaboration of 4-cyano/4-alkoxycarbonyl-5-aminooxazoles [1]. This synthetic flexibility facilitates the introduction of substituents at multiple positions (C-2, C-5, N-6, and C-7), enabling the rapid generation of structurally diverse libraries [2]. In contrast, furo[2,3-d]pyrimidines often require more stringent reaction conditions and exhibit lower functional group tolerance, limiting their utility in parallel synthesis and lead optimization campaigns. This practical differentiator can significantly impact project timelines and compound throughput in a medicinal chemistry setting.

Synthetic chemistry Derivatization Purine isostere

Optimal Research and Industrial Application Scenarios for Oxazolo[5,4-d]pyrimidine Based on Quantitative Evidence


1. Targeted Anticancer Drug Discovery: VEGFR-2 and FGFR1 Kinase Inhibitor Programs

Based on the potent VEGFR-2 inhibition (IC50 = 0.33 μM) demonstrated by oxazolo[5,4-d]pyrimidine derivative 9n [1] and the FGFR1 inhibitory activity (37.4% inhibition at 1.0 μM) of compound N5g [2], this scaffold is ideally suited for oncology research groups focused on developing novel kinase inhibitors. The oxazolo[5,4-d]pyrimidine core provides a validated starting point for designing ATP-competitive inhibitors that can be optimized for selectivity and in vivo efficacy. Procurement of this scaffold should be prioritized for hit-to-lead campaigns targeting angiogenesis-dependent solid tumors (e.g., lung, liver, glioblastoma) and FGFR-driven cancers.

2. Anti-Angiogenic Therapy Development: Vascular Endothelial Cell Assays

The significant antiproliferative activity of oxazolo[5,4-d]pyrimidine derivatives against Human Umbilical Vein Endothelial Cells (HUVEC), with an IC50 of 0.29 μM for compound 9n [1], directly supports their use in anti-angiogenic drug development. Researchers seeking to inhibit tumor neovascularization will find this scaffold particularly valuable for synthesizing compounds that disrupt endothelial cell function. The clear dose-response relationship observed in HUVEC models justifies the inclusion of oxazolo[5,4-d]pyrimidine building blocks in focused libraries aimed at validating novel anti-angiogenic mechanisms.

3. Biodefense and Anti-Toxin Research: Ricin Inhibitor Discovery

The unique ability of 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-one derivatives to inhibit the ribosome-inactivating protein ricin (IC50 ≈ 1–3 mM) [3] positions this scaffold as a rare and valuable starting point for anti-toxin research. In contrast to other purine isosteres that lack activity in this area [4], the oxazolo[5,4-d]pyrimidine core offers a distinct chemical entry for developing countermeasures against ricin exposure. Procurement is recommended for government, academic, and industrial laboratories engaged in biodefense and toxin neutralization programs seeking to expand their chemical toolkits beyond conventional therapeutic areas.

4. Chemical Biology and Probe Development: Purine Isostere Screening Libraries

As a 9-oxa-purine analog with demonstrated activity against diverse targets including kinases and non-kinase proteins [3], the oxazolo[5,4-d]pyrimidine scaffold is an essential component of focused screening libraries designed to explore purine-binding protein space. Its unique electronic properties and synthetic versatility [5] make it an ideal core for generating chemical probes that can interrogate the function of ATP-binding proteins, adenosine receptors, and other purine-utilizing enzymes. Procurement of this scaffold enables the creation of structurally diverse, target-agnostic libraries that are likely to yield novel hits across multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxazolo[5,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.